molecular formula C21H18N2O3 B2584891 4-methyl-N'-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide CAS No. 478064-23-2

4-methyl-N'-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide

Cat. No.: B2584891
CAS No.: 478064-23-2
M. Wt: 346.386
InChI Key: YPUXAJCUYCVLAJ-UHFFFAOYSA-N
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Description

4-methyl-N’-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide is a complex organic compound that belongs to the class of naphthofuran derivatives. This compound is characterized by its unique structure, which includes a naphthofuran core fused with a benzohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzoyl chloride with 1,2-dihydronaphtho[2,1-b]furan-2-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, photochemical methods have been explored for the synthesis of naphthofuran derivatives, which could be adapted for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can produce a variety of functionalized naphthofuran compounds .

Scientific Research Applications

4-methyl-N’-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research indicates its potential use in developing therapeutic agents for diseases such as cancer and diabetes.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N’-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N’-{1H,2H-naphtho[2,1-b]furan-2-carbonyl}benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(4-methylbenzoyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-13-6-8-15(9-7-13)20(24)22-23-21(25)19-12-17-16-5-3-2-4-14(16)10-11-18(17)26-19/h2-11,19H,12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUXAJCUYCVLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2CC3=C(O2)C=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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